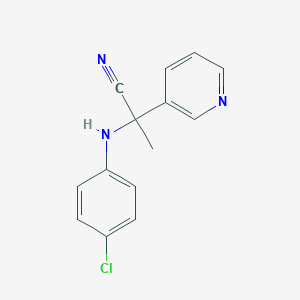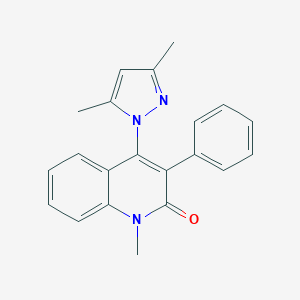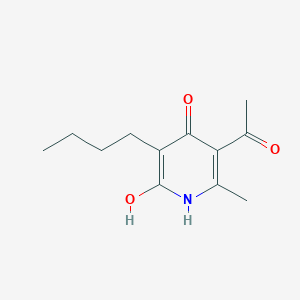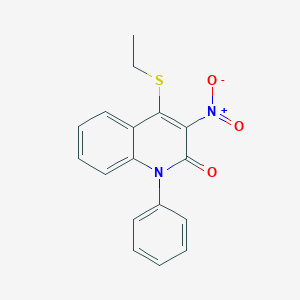
1-({2-nitrophenyl}sulfanyl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-nitrophenyl}sulfanyl)-2-naphthol is an organic compound with the molecular formula C16H11NO3S It is a derivative of naphthalene, featuring a nitrophenyl group and a sulfanyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which activates the phenolic group of 2-naphthol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis involving nucleophilic substitution and the use of activating agents like triethylamine can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-({2-nitrophenyl}sulfanyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-({2-nitrophenyl}sulfanyl)-2-naphthol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-({2-nitrophenyl}sulfanyl)-2-naphthol involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol, known for its use in organic synthesis and dye production.
2-Nitrobenzenethiol: Another precursor, used in the synthesis of various sulfur-containing organic compounds.
1-(2-Nitrophenyl)ethanol: A compound with similar functional groups, used in photochemical studies.
Uniqueness
This compound is unique due to the combination of its nitrophenyl and sulfanyl groups attached to the naphthalene ring
Eigenschaften
CAS-Nummer |
24059-34-5 |
|---|---|
Molekularformel |
C16H11NO3S |
Molekulargewicht |
297.3g/mol |
IUPAC-Name |
1-(2-nitrophenyl)sulfanylnaphthalen-2-ol |
InChI |
InChI=1S/C16H11NO3S/c18-14-10-9-11-5-1-2-6-12(11)16(14)21-15-8-4-3-7-13(15)17(19)20/h1-10,18H |
InChI-Schlüssel |
ZKAJKWFOUDSKBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)

![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate](/img/structure/B373251.png)

